3-(5-Bromofuran-2-YL)-4-ethyl-1H-pyrazol-5-amine
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Overview
Description
3-(5-Bromofuran-2-YL)-4-ethyl-1H-pyrazol-5-amine is a heterocyclic compound that features a brominated furan ring attached to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-YL)-4-ethyl-1H-pyrazol-5-amine typically involves the bromination of a furan derivative followed by the formation of the pyrazole ring. One common method involves the use of 5-bromo-2-furaldehyde as a starting material, which undergoes a series of reactions including condensation and cyclization to form the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromofuran-2-YL)-4-ethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(5-Bromofuran-2-YL)-4-ethyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its heterocyclic structure.
Industry: It can be used in the production of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-2-YL)-4-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The brominated furan ring and pyrazole moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromofuran-2-yl)[1,3]thiazolo[4,5-b]pyridine:
3,6-Bis(5-bromofuran-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione: A compound used in the synthesis of advanced materials and organic electronics.
Uniqueness
3-(5-Bromofuran-2-YL)-4-ethyl-1H-pyrazol-5-amine is unique due to its specific combination of a brominated furan ring and a pyrazole moiety. This structure provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H10BrN3O |
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Molecular Weight |
256.10 g/mol |
IUPAC Name |
5-(5-bromofuran-2-yl)-4-ethyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H10BrN3O/c1-2-5-8(12-13-9(5)11)6-3-4-7(10)14-6/h3-4H,2H2,1H3,(H3,11,12,13) |
InChI Key |
VCTNNWWQNWTFCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1N)C2=CC=C(O2)Br |
Origin of Product |
United States |
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